GMQ hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GMQ hydrochloride involves the reaction of 2-amino-4-methylquinazoline with cyanamide under acidic conditions to form the guanidine derivative. The reaction is typically carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
GMQ hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline derivatives with various oxidation states.
Reduction: Amine derivatives of this compound.
Substitution: Substituted quinazoline compounds with different functional groups.
Scientific Research Applications
GMQ hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a modulator in studies involving acid-sensing ion channels.
Medicine: Explored for potential therapeutic applications in neurological diseases and pain management.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
GMQ hydrochloride exerts its effects by modulating acid-sensing ion channels (ASICs). It activates ASIC3 channels under neutral pH conditions and blocks acid-induced maximal peak current. This modulation alters the pH dependence for activation and inactivation of ASICs, leading to changes in ion currents and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Guanidine hydrochloride: Another guanidine derivative with different ion channel modulation properties.
Methylhexanamine hydrochloride: A compound with stimulant properties but different molecular targets.
PF-2545920 hydrochloride: A modulator of different ion channels with distinct pharmacological effects
Uniqueness of GMQ Hydrochloride
This compound is unique due to its selective activation of ASIC3 channels under neutral pH conditions. This specificity makes it a valuable tool for studying the physiological and pathological roles of ASIC3 channels in various biological systems .
Properties
IUPAC Name |
2-(4-methylquinazolin-2-yl)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5.ClH/c1-6-7-4-2-3-5-8(7)14-10(13-6)15-9(11)12;/h2-5H,1H3,(H4,11,12,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPZWQRWOHFAPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5361-15-9 | |
Record name | 2-GUANIDINO-4-METHYLQUINAZOLINE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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